3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid
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Overview
Description
3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a trifluoroethoxy group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoro-3-(2,2,2-trifluoroethoxy)benzene.
Reaction with Propanoic Acid: The intermediate is then reacted with propanoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluoro and trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or alkylation reactions may involve reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluoro and trifluoroethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid
- 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
Uniqueness
3-(4-Fluoro-3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid is unique due to its specific combination of fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[4-fluoro-3-(2,2,2-trifluoroethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O3/c12-8-3-1-7(2-4-10(16)17)5-9(8)18-6-11(13,14)15/h1,3,5H,2,4,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKWKUUXUOTGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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